

Application Notes and Protocols for Isogambogic Acid in Cell Culture

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Compound of Interest

Compound Name: *Isogambogic acid*

Cat. No.: *B1230863*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Isogambogic acid, a natural compound extracted from the gamboge resin of *Garcinia hanburyi*, has demonstrated significant anti-cancer properties in various preclinical studies. It exerts its cytotoxic effects primarily through the induction of apoptosis and autophagy in cancer cells. These application notes provide a summary of its activity and detailed protocols for its use in cell culture experiments.

Data Presentation

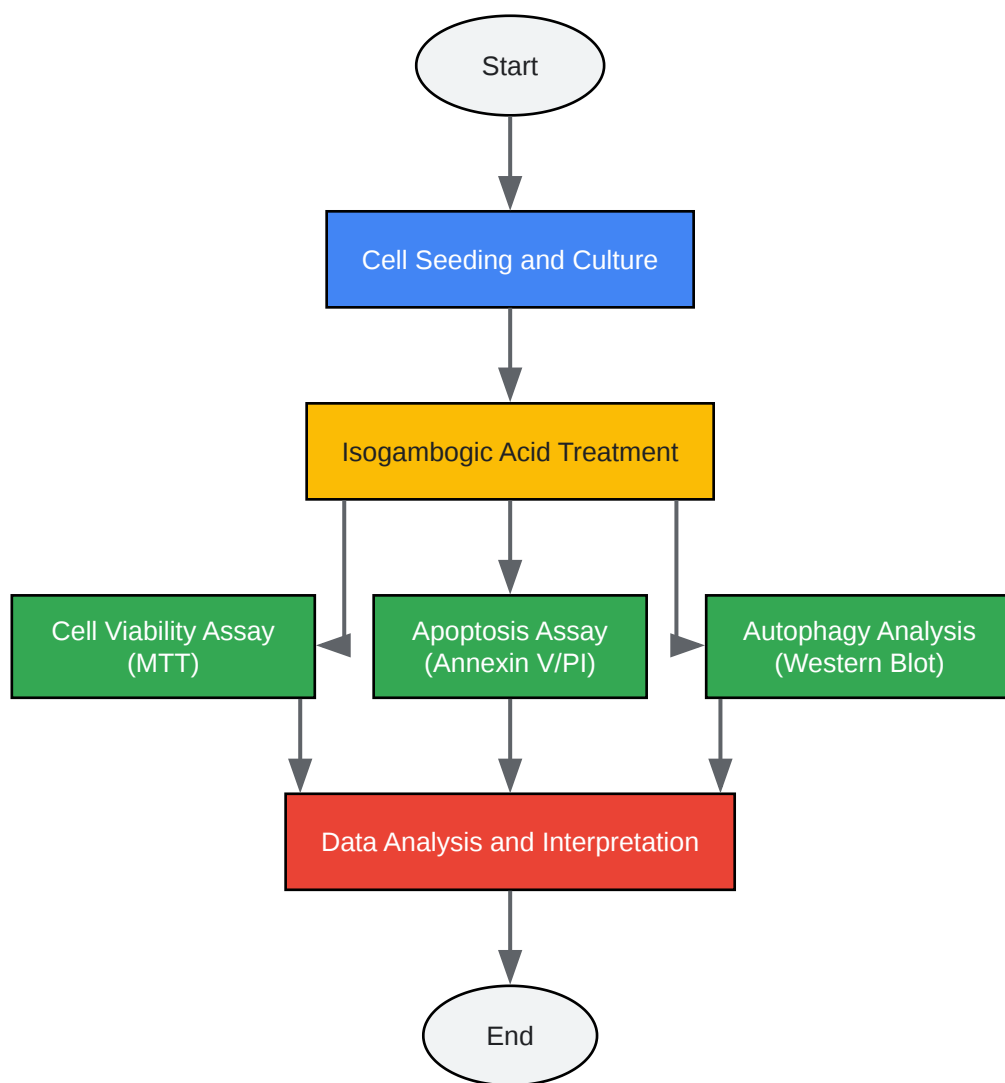
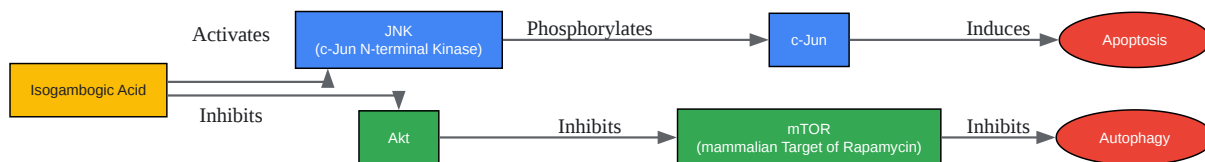
Table 1: Cytotoxicity of Isogambogic Acid Analogs in Cancer Cell Lines

The following table summarizes the reported half-maximal inhibitory concentration (IC₅₀) values for acetyl **isogambogic acid** (AIGA), a closely related analog of **isogambogic acid**, in various melanoma cell lines. These values indicate the concentration of the compound required to inhibit the growth of 50% of the cell population.

Cell Line	Cancer Type	Compound	IC50 (μM)	Citation
SW1	Melanoma	Acetyl Isogambogic Acid	~1.0	[1]
WM115	Melanoma	Acetyl Isogambogic Acid	0.5 - 2.0	[1]
MEWO	Melanoma	Acetyl Isogambogic Acid	0.5 - 2.0	[1]

Signaling Pathways

Isogambogic acid has been shown to modulate several key signaling pathways to induce cell death in cancer cells. The primary mechanisms involve the activation of the c-Jun N-terminal kinase (JNK) pathway, leading to apoptosis, and the inhibition of the Akt/mTOR pathway, resulting in the induction of autophagy.



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References

- 1. Preclinical Studies of Celastrol and Acetyl Isogambogic Acid in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
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